Tripbromolide
Description
Tripbromolide (chemical name: this compound, abbreviated as 3 in structural studies) is a brominated derivative of triptolide, a diterpenoid isolated from Tripterygium wilfordii, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Triptolide derivatives, including this compound, were synthesized to mitigate the high toxicity of the parent compound while retaining its pharmacological efficacy. Structurally, this compound features a bromine substitution at a specific position on the triptolide backbone, which alters its pharmacokinetic and toxicological profiles .
Properties
CAS No. |
137149-64-5 |
|---|---|
Molecular Formula |
C20H25BrO6 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
TUMFKARHYGRRPA-LZVGCMTRSA-N |
SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
Isomeric SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
Synonyms |
tripbromide tripbromolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tripbromolide is most frequently compared to triptolide (1) and tripchlorolide (2), two closely related compounds with shared biological activities. Below is a detailed analysis of their structural, functional, and pharmacological differences:
Table 1: Comparative Analysis of Triptolide, Tripchlorolide, and this compound
| Parameter | Triptolide (1) | Tripchlorolide (2) | This compound (3) |
|---|---|---|---|
| Chemical Structure | Epoxidized diterpenoid | Chlorinated derivative | Brominated derivative |
| Immunosuppressive Activity | High (reference standard) | Similar to triptolide | Similar to triptolide |
| Toxicity | High (dose-limiting) | Reduced vs. triptolide | Reduced vs. triptolide |
| Synthesis Yield | N/A (natural compound) | 92% (via HCl in acetone) | Not explicitly reported |
| Key Modification | Parent compound | Cl substitution | Br substitution |
Structural and Functional Insights:
Its epoxide and α,β-unsaturated carbonyl groups are critical for binding to molecular targets like NF-κB and XPB .
Tripchlorolide (2): Chlorination at a specific position reduces toxicity while maintaining immunosuppressive activity. The electronegative chlorine atom enhances stability but may slightly alter target affinity compared to bromine .
This compound (3): Bromine’s larger atomic radius and lower electronegativity compared to chlorine may improve membrane permeability and prolong half-life. Studies confirm its in vitro immunosuppressive activity matches triptolide, with significantly lower cytotoxicity in cell models .
Mechanistic Differences:
- Toxicity Reduction : Both tripchlorolide and this compound mitigate triptolide’s toxicity by modifying reactive electrophilic sites responsible for off-target interactions. Bromine’s steric bulk may further shield reactive moieties, enhancing selectivity .
- Activity Retention : The halogen substitutions (Cl or Br) preserve the core structure required for inhibiting pro-inflammatory cytokine production and T-cell proliferation, as demonstrated in murine models .
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